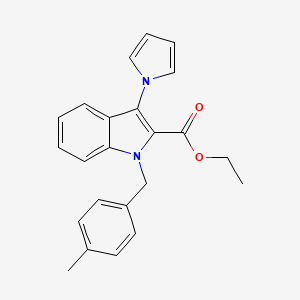![molecular formula C11H22N2O B3020821 (6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol CAS No. 2137434-35-4](/img/structure/B3020821.png)
(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of EN300-651127 are currently unknown. The compound is a relatively new entity and its specific interactions with biological targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets through non-covalent interactions, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that the compound can potentially influence the methylation cycle, a crucial biochemical pathway involved in various cellular processes
Pharmacokinetics
It is known that bioisosteres, such as en300-651127, can enhance the metabolic stability of a molecule, improving its bioavailability
Result of Action
The molecular and cellular effects of EN300-651127’s action are currently unknown. It is known that n-nitrosamines, a class of compounds to which en300-651127 may belong, have been linked to an elevated risk of several cancers, especially in case of continuous intake
Action Environment
The action, efficacy, and stability of EN300-651127 can be influenced by various environmental factors. For instance, the compound’s activity could potentially be affected by the pH, temperature, and presence of other molecules in its environment. Additionally, the compound’s stability could be influenced by factors such as light, humidity, and temperature
Análisis Bioquímico
Biochemical Properties
EN300-651127 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form specific binding interactions with target molecules, influencing their activity and function. For instance, EN300-651127 has been shown to interact with certain enzymes involved in metabolic pathways, potentially modulating their catalytic activity. These interactions can lead to changes in the overall metabolic flux and the levels of specific metabolites within the cell .
Cellular Effects
EN300-651127 exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, EN300-651127 can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. This can result in changes in gene expression patterns, affecting the production of specific proteins and enzymes. Additionally, EN300-651127 can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of EN300-651127 involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. EN300-651127 can bind to target enzymes, either inhibiting or activating their catalytic activity. This can lead to changes in the levels of specific metabolites and the overall metabolic flux within the cell. Additionally, EN300-651127 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of specific proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EN300-651127 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that EN300-651127 is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound and a reduction in its efficacy. Long-term studies have also indicated that EN300-651127 can have sustained effects on cellular function, potentially leading to changes in cell signaling, gene expression, and metabolism over extended periods .
Dosage Effects in Animal Models
The effects of EN300-651127 can vary with different dosages in animal models. Studies have shown that low to moderate doses of EN300-651127 can have beneficial effects on cellular function, including enhanced cell signaling, gene expression, and metabolism. High doses of EN300-651127 can lead to toxic or adverse effects, including cellular damage and impaired function. These threshold effects highlight the importance of optimizing the dosage of EN300-651127 to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
EN300-651127 is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can modulate the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. These interactions can have significant effects on cellular metabolism, influencing the production and utilization of energy and other essential biomolecules .
Transport and Distribution
The transport and distribution of EN300-651127 within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments and tissues. Studies have shown that EN300-651127 can be efficiently transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of EN300-651127 is determined by specific targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. EN300-651127 has been observed to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization can influence the compound’s activity and function, as it interacts with specific biomolecules within these compartments .
Propiedades
IUPAC Name |
(6R,7R)-7-amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-7(2)10-11(6-13(10)3)4-8(12)9(14)5-11/h7-10,14H,4-6,12H2,1-3H3/t8-,9-,10?,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUIYHIYQDVKG-NKVNRFPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C(C2)O)N)CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C2(C[C@H]([C@@H](C2)O)N)CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B3020739.png)





![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)


![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride](/img/structure/B3020758.png)


